

The Biological Activity of SAR131675: A

Selective VEGFR-3 Inhibitor

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Compound of Interest		
Compound Name:	(Rac)-SAR131675	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SAR131675 is a potent and highly selective, ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4][5] This document provides a comprehensive overview of the biological activity of SAR131675, detailing its mechanism of action, in vitro and in vivo efficacy, and its impact on key signaling pathways. The information presented is intended to serve as a technical guide for researchers and professionals involved in drug development and cancer biology. Quantitative data from various studies are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's biological profile.

Mechanism of Action

SAR131675 exerts its biological effects primarily through the selective inhibition of VEGFR-3, a key receptor tyrosine kinase involved in lymphangiogenesis, the formation of new lymphatic vessels.[1][3][4][5][6] The binding of its cognate ligands, VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for the proliferation, survival, and migration of lymphatic endothelial cells (LECs).[7]





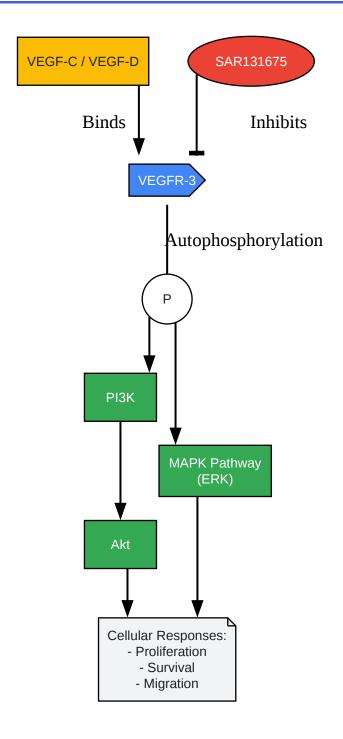


SAR131675 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-3 kinase domain and preventing the transfer of phosphate from ATP to the tyrosine residues.[1][2] This blockade of autophosphorylation effectively abrogates the downstream signaling cascade, leading to the inhibition of lymphangiogenesis.[5] While highly selective for VEGFR-3, SAR131675 exhibits moderate activity against VEGFR-2 and minimal activity against VEGFR-1.[5] The compound has been shown to have no direct cytotoxic or cytostatic effects on a wide range of tumor cells, highlighting its specific mechanism of action.[3][4]

Signaling Pathway

The binding of VEGF-C or VEGF-D to VEGFR-3 initiates a signaling cascade that is inhibited by SAR131675. The simplified pathway is depicted below:





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VEGFR-3 signaling pathway inhibited by SAR131675.

Quantitative Data

The biological activity of SAR131675 has been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.



Table 1: In Vitro Kinase and Cell-Based Assay Data

Target/Assay	Description	IC50 (nM)	Reference
VEGFR-3 Kinase Activity	Inhibition of recombinant human VEGFR-3 tyrosine kinase activity.	20	[5]
VEGFR-3 Autophosphorylation	Inhibition of VEGFR-3 autophosphorylation in HEK293 cells.	45	[4][5]
VEGFR-2 Kinase Activity	Inhibition of recombinant human VEGFR-2 tyrosine kinase activity.	235	
VEGFR-1 Kinase Activity	Inhibition of recombinant human VEGFR-1 tyrosine kinase activity.	>3000	
hLEC Proliferation (VEGF-C induced)	Inhibition of human lymphatic endothelial cell proliferation induced by VEGF-C.	~20	[5]
hLEC Proliferation (VEGF-D induced)	Inhibition of human lymphatic endothelial cell proliferation induced by VEGF-D.	~20	[5]

Table 2: In Vivo Efficacy Data



Tumor Model	Treatment	Outcome	Reference
4T1 Mammary Carcinoma	30 mg/kg/day, oral	24% tumor growth inhibition	[5]
4T1 Mammary Carcinoma	100 mg/kg/day, oral	50% tumor growth inhibition, reduced lymph node and lung metastasis	[5]
RIP1-Tag2 Pancreatic Neuroendocrine Tumor	100 mg/kg/day, oral	62% reduction in tumor burden (intervention study)	
RIP1-Tag2 Pancreatic Neuroendocrine Tumor	100 mg/kg/day, oral	42% decrease in angiogenic islets (prevention study)	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro VEGFR-3 Kinase Assay

This assay measures the ability of SAR131675 to inhibit the phosphorylation of a substrate by the VEGFR-3 enzyme.

- Materials: Recombinant human VEGFR-3 enzyme, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, Poly(Glu, Tyr) 4:1 substrate, SAR131675, 96-well plates, Kinase-Glo® Luminescent Kinase Assay Kit.
- Procedure:
 - Prepare a master mix containing kinase assay buffer, ATP, and the poly(Glu, Tyr) substrate.
 - \circ Dispense 25 μL of the master mix into each well of a 96-well plate.



- \circ Add 5 μ L of SAR131675 at various concentrations to the test wells. For control wells, add 5 μ L of the vehicle (e.g., DMSO).
- \circ To initiate the reaction, add 20 µL of diluted VEGFR-3 enzyme to each well.
- Incubate the plate at 30°C for 60 minutes.
- $\circ~$ Add 50 μL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
- Incubate the plate at room temperature for 10 minutes to stabilize the signal.
- Measure the luminescence using a microplate reader.
- Calculate the percentage of inhibition relative to the control and determine the IC50 value.

Cellular VEGFR-3 Autophosphorylation Assay

This assay assesses the ability of SAR131675 to inhibit the autophosphorylation of VEGFR-3 in a cellular context.

- Cell Line: Human Embryonic Kidney (HEK293) cells overexpressing VEGFR-3.
- Procedure:
 - Seed HEK293-VEGFR-3 cells in 96-well plates and allow them to adhere overnight.
 - Starve the cells in a serum-free medium for 4-6 hours.
 - Treat the cells with various concentrations of SAR131675 for 1-2 hours.
 - Stimulate the cells with VEGF-C for 10-15 minutes to induce VEGFR-3 autophosphorylation.
 - Lyse the cells and quantify the level of phosphorylated VEGFR-3 using a phospho-VEGFR-3 specific ELISA kit.
 - Determine the IC50 value by plotting the percentage of inhibition of phosphorylation against the log concentration of SAR131675.



Human Lymphatic Endothelial Cell (hLEC) Proliferation Assay

This assay evaluates the effect of SAR131675 on the proliferation of primary human lymphatic endothelial cells.

- Cell Line: Primary Human Lymphatic Endothelial Cells (hLECs).
- Procedure:
 - Seed hLECs in 96-well plates in a low-serum medium and allow them to attach.
 - Add various concentrations of SAR131675 to the wells.
 - Stimulate the cells with a pro-proliferative concentration of VEGF-C or VEGF-D.
 - Incubate the cells for 48-72 hours.
 - Assess cell viability and proliferation using a suitable method, such as the MTS or MTT assay.
 - o Calculate the percentage of proliferation inhibition and determine the IC50 value.

In Vivo 4T1 Mammary Carcinoma Model

This orthotopic mouse model is used to evaluate the anti-tumor and anti-metastatic efficacy of SAR131675.

- Animal Model: Female BALB/c mice.
- Procedure:
 - Inject 4T1 murine breast cancer cells into the mammary fat pad of the mice.
 - Once tumors are palpable, randomize the mice into treatment and control groups.
 - Administer SAR131675 (e.g., 30 or 100 mg/kg/day) or vehicle control orally.
 - Monitor tumor growth by measuring tumor volume with calipers at regular intervals.



- At the end of the study, sacrifice the mice and excise the primary tumors, lymph nodes, and lungs.
- Analyze the primary tumor weight and assess the extent of lymph node and lung metastasis.

In Vivo RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model

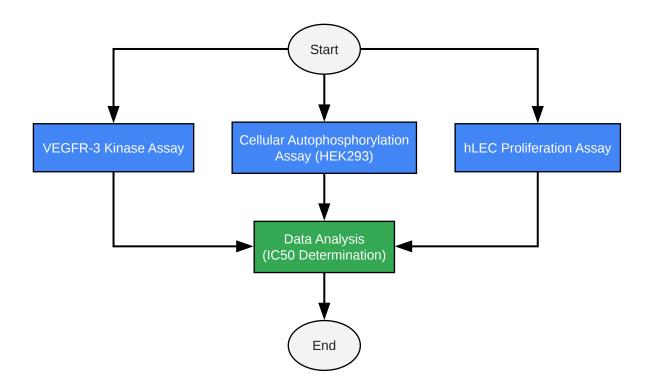
This transgenic mouse model of spontaneous tumor development is used to assess the effect of SAR131675 on tumor progression.

- Animal Model: RIP1-Tag2 transgenic mice.
- Procedure:
 - Prevention Study: Treat mice with SAR131675 or vehicle starting at a pre-neoplastic stage (e.g., 5 weeks of age) for a defined period. At the end of the treatment, sacrifice the mice and quantify the number of angiogenic islets in the pancreas.
 - Intervention Study: Treat mice with established tumors with SAR131675 or vehicle.
 Monitor tumor burden over time.
 - Survival Study: Treat mice with advanced tumors with SAR131675 or vehicle and monitor survival.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo studies described.

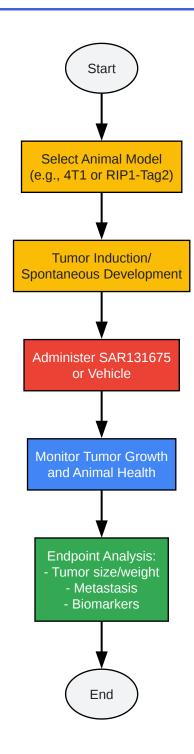




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General workflow for in vitro evaluation of SAR131675.





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General workflow for in vivo evaluation of SAR131675.

Conclusion

SAR131675 is a potent and selective inhibitor of VEGFR-3 with significant antilymphangiogenic, anti-tumor, and anti-metastatic activities demonstrated in preclinical models.



[5] Its high selectivity for VEGFR-3 over other kinases suggests a favorable therapeutic window. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of SAR131675 and other selective VEGFR-3 inhibitors. The detailed understanding of its biological activity is crucial for designing future studies and exploring its full therapeutic potential in oncology and other diseases where lymphangiogenesis plays a pathological role. Despite promising preclinical findings, the development of SAR131675 was reportedly terminated due to adverse metabolic effects, a factor to consider in the development of new molecules targeting this pathway.[8]

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